4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine (CAS 1204297-99-3) is a heterocyclic building block of formula C₁₄H₁₅ClN₄, bearing a chlorine atom at the pyrimidine C4 position and a 4-phenylpiperazine moiety at C6. This substitution pattern yields a lipophilic (XLogP3 = 3.2) scaffold with zero hydrogen bond donors, four acceptors, and a topological polar surface area of 32.3 Ų.

Molecular Formula C14H15ClN4
Molecular Weight 274.75 g/mol
CAS No. 1204297-99-3
Cat. No. B1461909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine
CAS1204297-99-3
Molecular FormulaC14H15ClN4
Molecular Weight274.75 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=CC(=NC=N3)Cl
InChIInChI=1S/C14H15ClN4/c15-13-10-14(17-11-16-13)19-8-6-18(7-9-19)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2
InChIKeyDAHWQAPHKBOZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine (CAS 1204297-99-3): Procurement-Ready Building Block for Kinase and Antiviral Research


4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine (CAS 1204297-99-3) is a heterocyclic building block of formula C₁₄H₁₅ClN₄, bearing a chlorine atom at the pyrimidine C4 position and a 4-phenylpiperazine moiety at C6 [1]. This substitution pattern yields a lipophilic (XLogP3 = 3.2) scaffold with zero hydrogen bond donors, four acceptors, and a topological polar surface area of 32.3 Ų [1]. The compound is commercially available in research quantities (typically ≥95% purity) and serves as a versatile intermediate for the synthesis of kinase inhibitor libraries and antiviral screening collections .

Why Generic Replacement of 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine with Isomeric or Analogous Building Blocks Compromises Regioselective Derivatization and Target Engagement


The C4-chloro substituent in 4,6-disubstituted pyrimidines exhibits higher electrophilicity than the C2-chloro analogue due to resonance stabilization of the Meisenheimer intermediate, enabling sequential, selective derivatization strategies that are not possible with 2-chloro regioisomers [1]. Furthermore, the N-phenylpiperazine group contributes significant lipophilicity (XLogP3 = 3.2) and a rigid aryl contact surface absent in smaller N-alkyl piperazine analogs (e.g., 4-methylpiperazine: XLogP3 = 1.4), impacting membrane permeability and binding pocket occupancy profiles when the compound is elaborated into final screening candidates [2]. Direct replacement with a 2-chloro isomer or an N-alkyl analog therefore alters the reactivity sequence, physicochemical trajectory, and protein interaction potential of downstream libraries.

Quantitative Differentiation Guide: 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine vs. Closest Analogs


XLogP3 Differential vs. N-Methylpiperazine Analog as Predictor of CNS Permeability

The target compound exhibits an XLogP3 of 3.2, compared to 1.4 for the N-methylpiperazine analog 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine [1][2]. This >1.8 log unit increase indicates significantly higher lipophilicity, placing the phenylpiperazine-bearing scaffold within the optimal CNS drug-like space (XLogP ca. 2–5) and predicting superior blood-brain barrier permeability relative to the N-methyl analog, which falls below typical CNS thresholds [3].

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Regioisomeric C4 vs. C2 Chlorine Reactivity: Enabling Sequential SNAr Derivatization

The 4-chloro substituent on a 4,6-disubstituted pyrimidine is more electrophilic than the 2-chloro position due to the greater resonance stabilization of the anionic intermediate formed during nucleophilic aromatic substitution (SNAr) [1]. In contrast, 2-chloro-4-(4-phenylpiperazin-1-yl)pyrimidine (CID 12026459) possesses the leaving group at the less electrophilic C2, requiring harsher conditions for the first substitution. This intrinsic regiochemical bias allows researchers to perform selective, stepwise functionalization: first at C4 under mild conditions, then at C6 with a different nucleophile, a strategy unattainable with 2-halo building blocks where the reactivity sequence is reversed or requires protection/deprotection steps [2].

Synthetic Chemistry Building Block Utility Regioselective Functionalization

Phenylpiperazine vs. Unsubstituted Piperazine: Topological Polar Surface Area and Hydrogen-Bonding Equivalence for Kinase Hinge Binding

Both 4-chloro-6-(4-phenylpiperazin-1-yl)pyrimidine and the unsubstituted piperazine analog 4-chloro-6-(piperazin-1-yl)pyrimidine share identical H-bond acceptor counts (4) and TPSA (32.3 Ų) [1]. However, the phenylpiperazine variant introduces an additional aryl ring capable of edge-to-face π-interactions within hydrophobic kinase binding pockets while preserving the pyrimidine N1/N3 lone pairs essential for hinge-region hydrogen bonding. The piperazine NH present in the unsubstituted analog (HBD count = 1) can introduce undesired metabolic liability and efflux susceptibility, supporting the preference for the N-phenyl substituted scaffold in lead-generation libraries [2].

Kinase Inhibitor Design ATP-Binding Site Scaffold Optimization

Commercially Available vs. Custom Synthesis: Pre-Existing Vendor Stock for Immediate Screening with Documented Purity ≥95%

The target compound is catalogued by at least 8 independent suppliers under identical CAS 1204297-99-3, with documented purity ≥95% as verified by multiple vendor specifications (e.g., Leyan product 2005607, 95% ; CymitQuimica min. 95% ). In contrast, the 4-chloro-6-(4-trifluoromethylpiperazin-1-yl) analog or the 4-bromo-6-(4-phenylpiperazin-1-yl) analog are not listed in standard research chemical catalogs and require custom synthesis with lead times of 4–8 weeks . This 'off-the-shelf' availability reduces time-to-experiment for HTS or SAR campaigns and provides batch-to-batch consistency supported by vendor quality documentation.

Chemical Sourcing Compound Management HTS Readiness

High-Impact Application Scenarios for 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Synthesis of Lipophilic Kinase or GPCR Focused Libraries

The high XLogP3 (3.2 vs. 1.4 for N-methyl analog), zero HBD count, and compact TPSA (32.3 Ų) position this scaffold optimally within CNS MPO space [Section 3, Evidence Items 1 and 3]. Medicinal chemistry teams can employ sequential SNAr chemistry to elaborate the scaffold at C4 (chloro displacement) while reserving the C2 position for late-stage diversification, generating brain-penetrant screening libraries targeting neurological kinases or aminergic GPCRs [1].

Kinase Inhibitor Lead Generation: Privileged Scaffold for Hinge-Binding Inhibitors

Piperazinylpyrimidine derivatives represent a validated class of selective kinase inhibitors with demonstrated activity against PDGFR family mutants (compound 4, EC₅₀ < 100 nM) and PI3Kα [Section 3, Evidence Item 3] [2]. The 4-chloro substituent allows installation of diverse hinge-binding motifs via SNAr, while the N-phenylpiperazine group occupies the DFG-out hydrophobic pocket or solvent-exposed region depending on the kinase. Procurement of the pre-functionalized 4-chloro-6-(4-phenylpiperazin-1-yl) core accelerates SAR exploration compared to de novo synthesis from the parent dichloropyrimidine.

Antiviral Screening Collections: Entry Point for nsP1 Capping Machinery Inhibitors

A 2024 Chikungunya virus study demonstrated that piperazinyl-pyrimidine analogs inhibit the viral nsP1 capping machinery with favorable ADMET profiles, identifying leads 31b and 34 [3]. Although the target compound itself was not the lead, its scaffold—pyrimidine core with N-arylpiperazine at C6—shares key features with the optimized series (EC₅₀ values in the low-micromolar range for CHIKV, selectivity index > 20 in Vero cells). The chloro handle at C4 provides a single-point diversification site, enabling rapid synthesis of a focused library of > 50 analogs from a common intermediate for antiviral screening cascades [Section 3, Evidence Item 2].

Core Facility Compound Management: 'Off-the-Shelf' Building Block with Multi-Supplier Supply Assurance

With ≥8 independent suppliers offering stock quantities at ≥95% purity, procurement officers benefit from competitive pricing and supply chain redundancy [Section 3, Evidence Item 4]. This contrasts with custom-synthesis-dependent analogs, for which single-source dependence creates risk of stockout. Centralized compound management facilities can justify the inventory decision based on the compound's documented use in ≥3 therapeutic target classes (kinases, viral proteins, GPCRs) and its ability to serve as a common intermediate for multiple end-user groups, reducing inventory fragmentation.

Quote Request

Request a Quote for 4-Chloro-6-(4-phenylpiperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.